molecular formula C12H17BrN2O3 B2641305 Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate CAS No. 2287341-05-1

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate

Cat. No.: B2641305
CAS No.: 2287341-05-1
M. Wt: 317.183
InChI Key: FYASRZYGTJWHPL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a chemical compound with the empirical formula C12H17BrN2O3 . It has a molecular weight of 317.18 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 317.18 . It is a solid . For more detailed physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to a comprehensive chemical database or MSDS (Material Safety Data Sheet) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Use in Stereoselective Synthesis : This compound has been utilized in stereoselective synthesis processes. For instance, ethyl and tert-butyl azidoformate were added to certain acetals, leading to the formation of aziridines and, subsequently, protected amines through acid-catalyzed rearrangement, which is crucial in the total synthesis of 3-amino-3-deoxy-D-altrose and derivatives (Nativi, Reymond, & Vogel, 1989).

  • Utility in Cycloaddition Reactions : Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has been employed in formal [3+2] and [4+2] cycloaddition reactions. In one study, azetidine reacted with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

  • Transformation into Morpholine Derivatives : The compound has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a substrate used for further synthesis of morpholine derivatives, demonstrating its versatility in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Development of Pharmaceuticals and Biological Agents

  • Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of azetidine-3-carboxylic acid derivatives, which are increasingly important in the development of natural products and pharmaceutical compounds. One study demonstrated the gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane for the production of these derivatives (Ji, Wojtas, & Lopchuk, 2018).

  • Application in Medicinal Chemistry : A study highlighted the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation and synthesis of novel compounds in medicinal chemistry (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Creation of Functionalized Amino Acid Derivatives : This compound has been central in creating functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are significant from both a biological and foldameric applications perspective (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (GHS07 H302). In case of ingestion, it’s advised to call a poison center or doctor, and rinse mouth (P301 + P312 + P330) .

Properties

IUPAC Name

tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASRZYGTJWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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